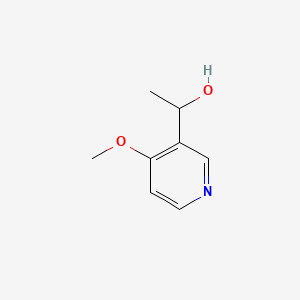

1-(4-Methoxypyridin-3-yl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKXNOFPNXPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the 4-Methoxypyridine Scaffold

An In-depth Technical Guide to 1-(4-Methoxypyridin-3-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The introduction of substituents, such as a methoxy group, further modulates these properties, offering fine-tuned control over a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific, yet under-documented, derivative: 1-(4-Methoxypyridin-3-yl)ethanol .

While extensive data on this precise molecule is not widespread in public literature, its structural motifs—a 4-methoxypyridine core and a chiral ethanol substituent—position it as a highly valuable building block for the synthesis of novel chemical entities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a logical framework for its synthesis, predict its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and explore its potential applications in the discovery of next-generation therapeutics.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Chemical Structure:

Figure 1: Chemical structure of 1-(4-Methoxypyridin-3-yl)ethanol.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-methoxypyridin-3-yl)ethan-1-ol |

| CAS Number | Not assigned / Not readily available |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CC(O)c1cnccc1OC |

| InChI | InChI=1S/C8H11NO2/c1-6(10)8-5-9-3-2-7(8)11-4/h2-3,5-6,10H,1,4H3 |

| InChIKey | UFEQZJUZNFDVTM-UHFFFAOYSA-N |

Proposed Synthesis and Manufacturing Workflow

The synthesis of 1-(4-methoxypyridin-3-yl)ethanol can be logically achieved via the reduction of its corresponding ketone precursor, 3-acetyl-4-methoxypyridine. A more fundamental starting material is nicotinic acid, which can be converted to 3-acetylpyridine.[2][3] A plausible and efficient laboratory-scale synthesis is outlined below.

Synthetic Scheme:

Figure 2: Proposed two-stage synthesis workflow.

Experimental Protocol: Reduction of 3-Acetyl-4-methoxypyridine

This protocol describes the critical final step in the proposed synthesis. The causality behind the choice of reagents lies in their proven efficacy and selectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the pyridine ring or methoxy group.[4] Ethanol or methanol are chosen as solvents due to their ability to dissolve the reactants and their protic nature, which is necessary for the reaction mechanism.

Materials:

-

3-Acetyl-4-methoxypyridine

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (or Methanol)

-

Deionized Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetyl-4-methoxypyridine (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. The cooling is critical to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition. The molar excess of NaBH₄ ensures the complete conversion of the ketone.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer). The choice of organic solvent is based on its ability to efficiently extract the product while being immiscible with water.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-methoxypyridin-3-yl)ethanol.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other substituted pyridinylethanols. |

| Boiling Point | > 220 °C (at atm. pressure) | The presence of the hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogs. The value will be higher than that of 3-acetylpyridine (220 °C). |

| Melting Point | 15 - 30 °C | Likely a low-melting solid, similar to related phenyl-ethanol derivatives like 4-methoxyphenethyl alcohol (mp 26-28 °C). |

| Solubility | Soluble in water, ethanol, methanol, chloroform. | The pyridine nitrogen and hydroxyl group are polar and capable of hydrogen bonding, conferring solubility in polar protic solvents.[5][6] |

| pKa (of protonated pyridine) | ~4.5 - 5.5 | The electron-donating methoxy group is expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). |

Spectroscopic and Analytical Characterization (Predicted)

For any newly synthesized compound, spectroscopic confirmation is paramount. Below are the predicted key features for the NMR and IR spectra of 1-(4-methoxypyridin-3-yl)ethanol, which are essential for its structural verification.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | δ 8.2-8.4 ppm (d, 1H): Proton at C2 (adjacent to N).δ 8.1-8.3 ppm (s, 1H): Proton at C6.δ 6.8-7.0 ppm (d, 1H): Proton at C5.δ 4.8-5.0 ppm (q, 1H): Methine proton (-CH(OH)-).δ 3.9-4.1 ppm (s, 3H): Methoxy protons (-OCH₃).δ 2.5-3.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.δ 1.4-1.6 ppm (d, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | δ ~160 ppm: C4 (attached to -OCH₃).δ ~150 ppm: C2.δ ~148 ppm: C6.δ ~135 ppm: C3 (ipso-carbon to ethanol group).δ ~108 ppm: C5.δ ~65-70 ppm: Methine carbon (-CH(OH)-).δ ~55-58 ppm: Methoxy carbon (-OCH₃).δ ~20-25 ppm: Methyl carbon (-CH₃). |

| FT-IR (cm⁻¹) | 3200-3500 (broad): O-H stretch (alcohol).2850-3000: C-H stretch (aliphatic and aromatic).1580-1610: C=N and C=C stretch (pyridine ring).1250-1300: C-O-C stretch (aryl ether).1050-1150: C-O stretch (secondary alcohol). |

Reactivity, Stability, and Handling

-

Reactivity: The molecule possesses three primary reactive sites: the basic nitrogen of the pyridine ring, the nucleophilic hydroxyl group, and the aromatic ring itself, which can undergo electrophilic substitution, although it is generally less reactive than a benzene ring. The hydroxyl group can be oxidized to a ketone, esterified, or converted into a leaving group for further functionalization.

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container, away from strong oxidizing agents and strong acids.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

The true value of 1-(4-methoxypyridin-3-yl)ethanol lies in its potential as a versatile intermediate in drug discovery programs. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anticonvulsant, and anticancer properties.[1][7][8]

Figure 3: Potential derivatization pathways and therapeutic applications.

This molecule serves as an excellent starting point for generating libraries of novel compounds. The chiral center at the ethanol group introduces stereochemistry, which is often critical for selective biological activity. The hydroxyl group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Researchers can leverage this building block to synthesize more complex molecules for screening in various disease models, particularly those where pyridine-based pharmacophores have shown promise.

References

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

- Organic Syntheses. (1983). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.

-

Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]

-

Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. University of Groningen Research Portal. Available at: [Link]

-

Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed. Available at: [Link]

-

PrepChem. (Date not available). Synthesis of (R)-1-(4-pyridyl)ethanol. Available at: [Link]

-

PubChem. (2026). 1-(4-Methoxyphenyl)ethanol. PubChem. Available at: [Link]

-

Horakova, L., et al. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed. Available at: [Link]

-

El-Emary, T. I. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Chemistry. Available at: [Link]

-

Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. Available at: [Link]

-

Ceylan, S., et al. (2019). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chemspace. (Date not available). (4-methoxypyridin-3-yl)methanol. Available at: [Link]

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Singh, R., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Acta Chimica Slovaca. Available at: [Link]

- U.S. Patent No. US7067673B2. (2006).

-

PubChem. (2024). 3-Methoxypyridin-4-OL. PubChem. Available at: [Link]

- Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

Singh, P. P., et al. (2010). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica. Available at: [Link]

-

Christensen, H., et al. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica. Available at: [Link]

-

Jayamani, M., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wang, G., et al. (2019). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Green Chemistry. Available at: [Link]

-

Indian Patent Office. (Date not available). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]

-

Royal Society of Chemistry. (Date not available). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]

-

PubChemLite. (2026). 1-(4-methylpyridin-3-yl)ethan-1-ol. Available at: [Link]

-

European Medicines Agency. (2018). Information for the package leaflet regarding ethanol used as an excipient in medicinal products for human use. Available at: [Link]

-

The Good Scents Company. (Date not available). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available at: [Link]

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. rushim.ru [rushim.ru]

- 5. medjpps.com [medjpps.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

1-(4-Methoxypyridin-3-yl)ethanol vs 1-(4-methoxyphenyl)ethanol bioisosteres

print(google_search.search(queries=["1-(4-Methoxypyridin-3-yl)ethanol synthesis", "1-(4-methoxyphenyl)ethanol synthesis", "bioisosterism phenyl vs pyridine ring drug design", "physicochemical properties comparison pyridine and benzene", "pharmacokinetic impact of phenyl to pyridine substitution", "pharmacodynamic consequences of phenyl to pyridine bioisosterism", "experimental protocol for shake-flask logP determination", "UV-spectrophotometric pKa determination protocol", "liver microsomal stability assay detailed protocol", "kinetic and thermodynamic solubility assay protocols"]))

## A Technical Guide for Drug Discovery Professionals: The Phenyl-to-Pyridine Bioisosteric Switch in FocusTopic:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic replacement of a phenyl ring with a pyridine moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the properties of lead compounds. This guide provides an in-depth technical examination of this bioisosteric substitution, using 1-(4-methoxyphenyl)ethanol and its pyridine analog, 1-(4-Methoxypyridin-3-yl)ethanol, as a case study. We will dissect the rationale behind this substitution, analyze the consequent shifts in physicochemical and pharmacological properties, and present detailed experimental protocols for the synthesis and comparative evaluation of these molecules. This document is intended to serve as a practical and authoritative resource for scientists engaged in the intricate art of drug design and optimization.

The Principle of Bioisosterism: Fine-Tuning Molecular Properties

Bioisosterism is the principle of substituting a functional group in a biologically active molecule with another group that has similar physical and chemical properties. The goal is to create a new molecule with enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile.[1] The replacement of a phenyl ring with a pyridine ring is a classic and widely employed bioisosteric switch in drug discovery.[2][3] This seemingly subtle change—the substitution of a CH group for a nitrogen atom—can profoundly alter a molecule's electronic distribution, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

This guide will use 1-(4-methoxyphenyl)ethanol and its bioisostere, 1-(4-Methoxypyridin-3-yl)ethanol, to illustrate the practical implications and strategic considerations of this important medicinal chemistry tactic.

The Phenyl-Pyridine Bioisosteric Pair: A Comparative Analysis

The decision to replace a phenyl with a pyridine ring is a strategic one, aimed at modulating specific molecular properties to overcome developmental hurdles.

Modulation of Physicochemical Properties

The introduction of a nitrogen atom into the aromatic ring fundamentally alters its characteristics.[6]

| Property | 1-(4-methoxyphenyl)ethanol | 1-(4-Methoxypyridin-3-yl)ethanol | Rationale for the Shift |

| Lipophilicity (LogP/LogD) | Higher | Lower | The electronegative nitrogen atom in the pyridine ring increases polarity, which can lead to improved aqueous solubility.[7][8] |

| Basicity (pKa) | Neutral | Weakly Basic | The lone pair of electrons on the pyridine nitrogen can accept a proton, forming a pyridinium salt.[9] This can enhance solubility and provide opportunities for salt formulation. |

| Hydrogen Bonding | Methoxy group acts as a hydrogen bond acceptor. | Both the methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors.[2] | The additional hydrogen bond acceptor can lead to new or stronger interactions with the biological target.[2] |

| Aromaticity and π-interactions | Electron-rich π-system. | Electron-deficient π-system.[10][11] | The nitrogen atom withdraws electron density, altering the nature of π-π stacking interactions with the target.[10] |

Diagram: Key Physicochemical Changes

Caption: Impact of Phenyl-to-Pyridine Substitution on Physicochemical Properties.

Pharmacokinetic and Pharmacodynamic Implications

These physicochemical changes have a direct impact on the molecule's behavior in a biological system.[12]

-

Absorption: Enhanced aqueous solubility of the pyridine analog can improve dissolution rates and potentially increase oral bioavailability.

-

Distribution: Changes in lipophilicity can alter plasma protein binding and the volume of distribution, affecting how the compound distributes into various tissues.

-

Metabolism: The pyridine ring can introduce new metabolic pathways or block sites of metabolism on the phenyl ring (e.g., aromatic hydroxylation by cytochrome P450 enzymes).[4] This can be a strategy to improve metabolic stability.[4][5]

-

Excretion: Increased polarity generally facilitates more rapid renal clearance.

-

Pharmacodynamics: The altered electronic and hydrogen-bonding properties can significantly impact binding affinity and selectivity for the target protein.[13][14] The introduction of a hydrogen bond acceptor can be pivotal in enhancing potency.[2]

Experimental Protocols: Synthesis and Evaluation

A systematic experimental approach is crucial to quantify the effects of this bioisosteric replacement.

Synthesis

-

1-(4-methoxyphenyl)ethanol: This compound is commercially available or can be synthesized by the reduction of 4-methoxyacetophenone using a reducing agent like sodium borohydride.[15][16][17][18]

-

1-(4-Methoxypyridin-3-yl)ethanol: A potential synthetic route involves the reaction of a 3-lithiated-4-methoxypyridine intermediate with acetaldehyde.[19][20][21]

Diagram: Synthetic Workflow for 1-(4-Methoxypyridin-3-yl)ethanol

Caption: A plausible synthetic route for 1-(4-Methoxypyridin-3-yl)ethanol.

Comparative In Vitro Evaluation

A battery of in vitro assays is necessary for a direct comparison of the two compounds.

Diagram: In Vitro Assay Cascade

Caption: A typical workflow for the comparative in vitro evaluation of bioisosteres.

Detailed Experimental Protocols:

-

Aqueous Solubility Determination:

-

Kinetic Solubility: This high-throughput method is suitable for early discovery.[22][23] A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS pH 7.4), and precipitation is detected by turbidimetry.[24]

-

Thermodynamic Solubility: Considered the "gold standard," this method involves agitating an excess of the solid compound in a buffer at a constant temperature (e.g., 37°C) until equilibrium is reached.[25] The concentration of the dissolved compound is then measured by a validated analytical method like HPLC.[22][26]

-

-

Lipophilicity (LogD) Determination:

-

The shake-flask method is the traditional approach.[27][28] The compound is partitioned between n-octanol and a buffer at a specific pH (typically 7.4).[7] The concentration of the compound in each phase is determined, and the LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[27]

-

-

In Vitro Metabolic Stability:

-

This assay predicts a compound's susceptibility to metabolism.[29][30] The compound is incubated with liver microsomes (from human or other species) and the cofactor NADPH.[31][32][33] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life and intrinsic clearance.[31]

-

Interpreting the Data and Formulating a Strategy

The results from these assays will provide a comprehensive comparison of the two bioisosteres.

| Parameter | Favorable Outcome for Pyridine Analog | Implication for Drug Development |

| Solubility | Increased | Improved potential for oral absorption and formulation. |

| LogD | Decreased | May reduce off-target toxicities associated with high lipophilicity. |

| Metabolic Stability | Increased | Indicates a longer half-life and potentially lower clearance in vivo. |

| Target Affinity | Maintained or Increased | The bioisosteric switch is successful from a pharmacodynamic standpoint. |

Conclusion

The phenyl-to-pyridine bioisosteric replacement is a versatile and powerful strategy in the medicinal chemist's toolkit.[34] As illustrated by the comparison of 1-(4-methoxyphenyl)ethanol and 1-(4-Methoxypyridin-3-yl)ethanol, this modification can lead to significant improvements in aqueous solubility, metabolic stability, and target interactions.[13][35] A systematic and rigorous experimental evaluation is paramount to understanding the multifaceted effects of this substitution and to rationally design safer and more effective drug candidates.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

-

Metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved from [Link]

-

Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved from [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.). Retrieved from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). Retrieved from [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved from [Link]

-

Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.). Retrieved from [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved from [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved from [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved from [Link]

-

(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (2023, April 12). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. (n.d.). Retrieved from [Link]

-

1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem. (n.d.). Retrieved from [Link]

-

Aqueous Solubility Assays - Creative Bioarray. (2025, July 31). Retrieved from [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. (2024, February 20). Retrieved from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

-

LogD - Cambridge MedChem Consulting. (2019, January 12). Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

Pyridines: properties, syntheses & reactivity. (n.d.). Retrieved from [Link]

-

Synthesis of (R)-1-(4-pyridyl)ethanol - PrepChem.com. (n.d.). Retrieved from [Link]

- JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).

Sources

- 1. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. alfachemic.com [alfachemic.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. nbinno.com [nbinno.com]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 16. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 18. chemscene.com [chemscene.com]

- 19. 1-PYRIDIN-4-YL-ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

- 21. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. who.int [who.int]

- 26. researchgate.net [researchgate.net]

- 27. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

- 29. nuvisan.com [nuvisan.com]

- 30. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 31. info.mercell.com [info.mercell.com]

- 32. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 33. beckman.com [beckman.com]

- 34. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 35. dovepress.com [dovepress.com]

The 4-Methoxy-3-Pyridyl Ethanol Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Untapped Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a "privileged scaffold" in drug design. Within this vast chemical space, specific substitution patterns can unlock unique pharmacological profiles. This guide focuses on a promising, yet underexplored scaffold: the 4-methoxy-3-pyridyl ethanol core.

While direct, extensive research on this specific scaffold is nascent, its constituent parts—the methoxy-substituted pyridine and the ethanol sidechain—are present in a multitude of biologically active molecules.[3][4] This guide will, therefore, serve as a technical primer for researchers and drug development professionals. We will synthesize insights from related structures to build a foundational understanding of the 4-methoxy-3-pyridyl ethanol scaffold, covering its synthesis, potential biological significance, and key considerations for its incorporation into drug discovery programs. By explaining the causality behind experimental choices and grounding our discussion in established chemical principles, we aim to provide a self-validating framework for exploring this scaffold's potential.

Part 1: Synthesis and Chemical Strategy

The efficient and controlled synthesis of the 4-methoxy-3-pyridyl ethanol core is the first critical step in its evaluation. A robust synthetic route must be versatile, allowing for the introduction of diversity at key positions. Drawing from established methods for the preparation of substituted alkoxypyridines, a multi-step synthesis can be proposed.[5]

Proposed Synthetic Pathway

The logical approach begins with a commercially available or easily synthesized substituted pyridine and builds the required functionality step-by-step. A plausible route starting from 4-methoxypyridine is outlined below.

Caption: Key vectors for Structure-Activity Relationship (SAR) studies on the scaffold.

Key SAR Considerations:

-

The 4-Methoxy Group: This group is more than a simple substituent. It is a powerful modulator of the pyridine ring's electronic character, increasing electron density. In SAR studies, replacing it with other alkoxy groups (e.g., ethoxy) or bioisosteres could probe the size tolerance of a target's binding pocket and influence metabolic stability. [6]* The Ethanol Sidechain: The hydroxyl group is a prime candidate for hydrogen bonding. Its role as a donor or acceptor should be investigated. The stereochemistry of the alcohol (if a chiral center is introduced on the sidechain) could be critical for activity. Derivatization of the alcohol to ethers or esters can help determine if a free hydroxyl is necessary for activity and can also be used as a prodrug strategy.

-

The Pyridine Nitrogen: The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for salt formation, which can be crucial for formulation and solubility. Its ability to act as a hydrogen bond acceptor is a key interaction motif in many drug-receptor complexes. Modifications at other positions on the ring (C-2, C-5, C-6) can fine-tune this basicity and introduce new vectors for target interaction.

Part 3: Biological Evaluation Protocols

To assess the therapeutic potential of novel compounds based on this scaffold, a tiered screening approach is recommended.

Table 1: Tiered Biological Screening Cascade

| Tier | Assay Type | Purpose | Example Protocol Reference |

| 1 | Primary Target-Based Screening | To identify initial hits against a specific molecular target (e.g., a kinase or receptor). | Biochemical kinase assays, radioligand binding assays. |

| 2 | Cell-Based Assays | To confirm on-target activity in a cellular context and assess cytotoxicity. | Cell proliferation assays (e.g., MTT), downstream signaling pathway analysis (e.g., Western Blot). [7] |

| 3 | Selectivity Profiling | To determine the specificity of active compounds against a panel of related targets. | Kinase panel screening, receptor panel screening. |

| 4 | In Vitro ADME/Tox | To evaluate drug-like properties (solubility, permeability, metabolic stability) and potential liabilities. | PAMPA for permeability, liver microsome stability assays, cytotoxicity against non-cancerous cell lines (e.g., brine shrimp lethality bioassay). [8] |

| 5 | In Vivo Efficacy Studies | To assess the therapeutic effect in a relevant animal model of disease. | Xenograft models for cancer, behavioral models for CNS disorders. |

Protocol: General Cytotoxicity Assessment (Brine Shrimp Lethality Assay)

This is a cost-effective, rapid primary screen to assess general cytotoxicity, which can be an indicator of anticancer activity or general toxicity. [8]

-

Hatching the Shrimp: Add brine shrimp eggs (Artemia salina) to a hatching tank containing simulated seawater and incubate for 48 hours under illumination.

-

Preparation of Test Solutions: Dissolve the synthesized 4-methoxy-3-pyridyl ethanol derivatives in DMSO to prepare a stock solution (e.g., 20 mg/mL). From this, create a series of dilutions.

-

Assay Procedure:

-

Pipette 10-15 live nauplii (larvae) into each well of a 96-well plate.

-

Add the test compound dilutions to the wells. Include a positive control (e.g., vincristine sulfate) and a negative control (DMSO).

-

Incubate the plates for 24 hours.

-

Count the number of surviving nauplii in each well.

-

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population). A lower LC₅₀ value indicates higher cytotoxicity.

Conclusion and Future Directions

The 4-methoxy-3-pyridyl ethanol scaffold represents a promising, yet underexplored, area for medicinal chemistry. By leveraging established synthetic methodologies for substituted pyridines, this core can be accessed and diversified. Inferences from structurally related compounds suggest its potential application in oncology and neuroscience, where the interplay between the pyridine nitrogen, the methoxy group, and the ethanol sidechain can be optimized for potent and selective target engagement.

The true value of this scaffold will be unlocked through systematic synthesis and screening. The protocols and strategic framework presented in this guide offer a robust starting point for researchers to embark on this exploration. Future work should focus on building a small library of analogs based on the SAR principles outlined herein and testing them in relevant biological assays to validate the therapeutic hypotheses and uncover the full potential of this versatile chemical core.

References

-

El-Gamal, M. I., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 555-565. Available from: [Link]

-

Katritzky, A. R., et al. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2005(4), 52-64. Available from: [Link]

-

Yusof, N. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 16(1), 43-50. Available from: [Link]

-

Wang, Y., et al. (2021). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 212, 113133. Available from: [Link]

-

Dahlin, J. L., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. Available from: [Link]

-

Verma, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17882-17906. Available from: [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

-

Sala, M., et al. (2017). Design, synthesis and biological evaluation of 2,3,5-trisubstituted pyridines as novel p38α MAPK inhibitors with anti-inflammatory properties. European Journal of Medicinal Chemistry, 126, 1029-1044. Available from: [Link]

-

Martínez-Alvarez, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. Available from: [Link]

-

Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 969-983. Available from: [Link]

-

Uddin, S. J., et al. (2012). Antimicrobial and Cytotoxic Activity of the Methanol Extract of Paederia foetida Linn. (Rubiaceae). Journal of Applied Pharmaceutical Science, 2(1), 76-78. Available from: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. japsonline.com [japsonline.com]

Technical Guide: Physicochemical Profiling of 3-Substituted 4-Methoxypyridines

Executive Summary

The 4-methoxypyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in proton pump inhibitors (PPIs), kinase inhibitors, and CNS-active agents. Its utility stems from the electronic interplay between the pyridine nitrogen and the 4-methoxy substituent, which modulates basicity and hydrogen bond acceptance.

However, the introduction of substituents at the 3-position introduces complex steric and electronic vectors that drastically alter Lipophilicity (LogP) and Polar Surface Area (PSA). This guide provides a technical analysis of these physicochemical shifts, offering a robust framework for scaffold optimization and experimental validation.[1]

The Scaffold Architecture: Electronic & Steric Dynamics

The Resonance-Induction Conflict

In the parent 4-methoxypyridine, the methoxy group acts as a strong Resonance Donor (+R), pushing electron density into the pyridine ring and significantly increasing the basicity of the nitrogen (pKa ~6.6) compared to unsubstituted pyridine (pKa ~5.2).

The "Ortho-Effect" at Position 3

Substituents at the 3-position create a critical steric clash with the 4-methoxy group.

-

Planar Conformation: In the absence of 3-substituents, the methoxy group is coplanar with the ring, maximizing orbital overlap.

-

Twisted Conformation: A bulky 3-substituent (e.g., -Cl, -CH3, -CF3) forces the methoxy group out of plane. This decouples the resonance , leaving only the inductive electron-withdrawing effect (-I) of the oxygen.

-

Consequence: This "steric inhibition of resonance" typically lowers the pKa and alters the dipole moment, unexpectedly changing LogP and solubility profiles.

Physicochemical Data: LogP and PSA Trends

The following table summarizes the impact of common 3-substituents on the core scaffold. Values are synthesized from fragment-based prediction models (cLogP) and standard topological descriptors (TPSA), anchored to the experimental baseline of 4-methoxypyridine.

Table 1: Physicochemical Properties of 3-Substituted 4-Methoxypyridines

| Substituent (R) | Electronic Effect (Hammett) | cLogP (Est.) | TPSA (Ų) | Predicted Impact on BBB Permeability |

| -H (Core) | N/A | 1.10 | 22.1 | High (Passive Diffusion) |

| -F | EWG (Induction) | 1.25 | 22.1 | High; lowers pKa significantly |

| -Cl | EWG + Steric | 1.65 | 22.1 | Moderate-High; lipophilic boost |

| -CH3 | EDG (Weak) | 1.60 | 22.1 | High; classic homologation |

| -OCH3 | EDG (Resonance) | 1.05 | 31.3 | Moderate; increased PSA |

| -CN | Strong EWG | 0.35 | 45.9 | Low-Moderate; polar "dip" |

| -CF3 | Strong EWG | 2.05 | 22.1 | High; significant lipophilicity boost |

| -NH2 | Strong EDG | 0.25 | 48.1 | Low; high polarity/H-bonding |

Note: TPSA values assume the pyridine nitrogen (~12.9 Ų) and ether oxygen (~9.2 Ų) are the primary contributors. Substituents like -CN and -NH2 add their own specific surface area contributions.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing the 3-position based on ADME requirements.

Figure 1: Strategic decision tree for modulating the 3-position of the 4-methoxypyridine scaffold to balance lipophilicity and metabolic stability.

Experimental Protocol: Shake-Flask LogP Determination

While computational models (cLogP) are useful, the basicity of pyridines necessitates experimental validation. The standard Shake-Flask method (OECD Guideline 107) is the gold standard.

Critical Pre-Requisite: pH Control

Because pyridines are ionizable bases, LogP (partition of the neutral species) differs from LogD (distribution at a specific pH).

-

Requirement: The aqueous phase must be buffered to a pH at least 2 units above the pKa of the specific derivative to ensure >99% neutral species.

-

Target pH: For 4-methoxypyridines (pKa ~6.6), use pH 9.0 - 10.0 (e.g., Borate or Carbonate buffer).

Step-by-Step Workflow

Materials:

-

n-Octanol (HPLC Grade)

-

Buffer (pH 10.0)

-

Test Compound (10 mM DMSO stock)

-

HPLC or UV-Vis Spectrophotometer

Protocol:

-

Phase Pre-Saturation (Crucial):

-

Mix equal volumes of n-octanol and pH 10 buffer in a large separatory funnel.

-

Shake vigorously for 24 hours.

-

Allow to separate for 24 hours.

-

Why? Pure octanol absorbs water (~2.3 M), and water absorbs octanol. Using unsaturated solvents will yield erroneous volume/concentration ratios.

-

-

Preparation:

-

Dissolve test compound in the pre-saturated octanol phase to a known concentration (

).

-

-

Partitioning:

-

In a glass vial, combine specific ratios of compound-loaded octanol and pre-saturated buffer (e.g., 1:1, 1:2, 2:1).

-

Invert gently (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.

-

Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

-

-

Analysis:

-

Sample the octanol phase (

) and the aqueous phase ( -

Quantify using HPLC-UV (Peak Area).

-

Calculate

.[2] - .

-

Workflow Visualization

Figure 2: Workflow for the Shake-Flask LogP determination method, emphasizing the critical solvent saturation step.

Polar Surface Area (PSA) & Permeability[3]

The Topological Polar Surface Area (TPSA) is a rapid descriptor for estimating transport properties.[3]

Calculation Logic

For 3-substituted 4-methoxypyridines, TPSA is additive:

Blood-Brain Barrier (BBB) Implications[3]

-

Rule of Thumb: TPSA < 90 Ų is generally required for CNS penetration.

-

Application: The base scaffold (22.1 Ų) is highly permeable.

-

Warning: Introducing a 3-nitro (-NO2) or 3-sulfonamide (-SO2NH2) group can spike TPSA > 80 Ų, potentially compromising BBB penetration despite acceptable LogP.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, 1995. [Link][6]

-

Ertl, P., Rohde, B., & Selzer, P. "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry, 43(20), 3714–3717, 2000.[7] [Link]

-

Leo, A., Hansch, C., & Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616, 1971. [Link]

-

PubChem Compound Summary. "4-Methoxypyridine (CID 69278)." National Center for Biotechnology Information, 2025. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Polar Surface Area PSA [molinspiration.com]

- 4. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. optibrium.com [optibrium.com]

Methodological & Application

Selective Reduction of 1-(4-methoxypyridin-3-yl)ethanone to 1-(4-methoxypyridin-3-yl)ethanol via Sodium Borohydride

Application Note: AN-SYN-2026-04

Executive Summary

This protocol details the chemoselective reduction of 1-(4-methoxypyridin-3-yl)ethanone (Substrate) to 1-(4-methoxypyridin-3-yl)ethanol (Product) using Sodium Borohydride (

Reaction Mechanism & Chemical Logic

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the hydride ion (

-

Chemoselectivity:

is a mild reducing agent.[2][3] It reduces the ketone without affecting the heteroaromatic pyridine ring or the methoxy ether linkage. -

Electronic Influence: The 4-methoxy group (

) exerts an electron-donating mesomeric effect (+M), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted 3-acetylpyridine. However,

Mechanism Visualization

Figure 1: Mechanistic flow from ketone substrate to alcohol product, highlighting the critical hydrolysis and neutralization steps.

Experimental Protocol

Reagent Table (Standardized 10g Batch)

| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Mmol | Role |

| 1-(4-methoxypyridin-3-yl)ethanone | 151.16 | 1.0 | 10.0 g | 66.15 | Substrate |

| Sodium Borohydride ( | 37.83 | 1.2* | 3.0 g | 79.38 | Reductant |

| Methanol (MeOH) | 32.04 | N/A | 100 mL | N/A | Solvent |

| Acetone | 58.08 | Excess | 10 mL | N/A | Quench |

| Sat. | N/A | N/A | 50 mL | N/A | Hydrolysis |

*Note: Theoretically, 0.25 eq of

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g of the substrate in 80 mL of anhydrous Methanol.

-

Expert Insight: Methanol is preferred over Ethanol for faster reaction rates due to higher polarity, stabilizing the polar transition state.

-

-

Cooling: Place the RBF in an ice-water bath (0 °C). Allow the solution to cool for 10 minutes.

-

Why? The addition of

is exothermic; cooling prevents solvent boil-over and minimizes side reactions.

-

Phase 2: Reduction

-

Addition: Add 3.0 g of

portion-wise over 15–20 minutes.-

Caution: Vigorous hydrogen gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–3 hours.

-

Process Control (IPC): Check conversion via TLC (Eluent: 5% MeOH in DCM) or HPLC.

-

Target: Disappearance of ketone peak.

-

Phase 3: Workup & Isolation (The Critical Step)

-

Quench: Cool the mixture back to 0 °C. Slowly add 10 mL Acetone to consume excess hydride, followed by 50 mL Sat.

. stir for 15 minutes. -

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol/Acetone. An aqueous slurry will remain.

-

pH Adjustment (Crucial):

-

Issue: The pyridine nitrogen may be protonated (

) by the ammonium chloride, making it water-soluble. -

Action: Check pH. Adjust to pH 9–10 using Saturated

or 1N NaOH. -

Validation: Ensure the solution is basic to keep the pyridine in its free-base (organic soluble) form.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

).-

Note: DCM is superior to Ethyl Acetate for extracting polar pyridine alcohols.

-

-

Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate in vacuo to yield the crude alcohol.

Process Logic & Troubleshooting (Workup)

The most common failure mode in pyridine synthesis is yield loss during aqueous workup due to pH mismanagement.

Figure 2: Decision tree for aqueous workup. Maintaining basic pH is mandatory for recovery of the pyridine derivative.

Characterization & Quality Control

Expected Analytical Data

-

Appearance: White to off-white solid or viscous oil.

-

NMR (400 MHz,

-

8.2–8.4 (m, 2H, Pyridine

-

6.8 (d, 1H, Pyridine

-

5.1 (q, 1H,

-

3.9 (s, 3H,

-

1.5 (d, 3H,

-

8.2–8.4 (m, 2H, Pyridine

-

Mass Spectrometry (ESI):

.

Storage

-

Store under inert atmosphere (

) at 2–8 °C. Pyridine alcohols can be hygroscopic.

References

-

General Reduction Protocol: Abdel-Magid, A. F. "Reductions of Ketones."[1][2][3][5][6][7] Common Organic Chemistry.

-

Borohydride Chemistry: "Sodium Borohydride: Reagent Guide." Organic Chemistry Portal.

-

Pyridine Workup Considerations: "Purification of Pyridine Derivatives.

-

Analogous Synthesis (3-acetylpyridine reduction):Organic Syntheses, Coll. Vol. 4, p. 88 (1963); Vol. 33, p. 82 (1953).

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. ecochem.com.co [ecochem.com.co]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Application Notes and Protocols: Grignard Addition of Methylmagnesium Bromide to 4-Methoxynicotinaldehyde

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a detailed protocol for the nucleophilic addition of methylmagnesium bromide, a common Grignard reagent, to 4-methoxynicotinaldehyde. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development as it yields 1-(4-methoxypyridin-3-yl)ethan-1-ol, a secondary alcohol that can serve as a valuable building block for more complex molecular architectures.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and methods for its functionalization are continually sought after.[3] However, Grignard reactions involving pyridine derivatives can present unique challenges due to the potential for side reactions and the influence of the nitrogen heteroatom on the reactivity of the aromatic ring.[3][4] This guide offers a comprehensive, field-proven methodology designed to ensure a successful and reproducible synthesis, addressing potential pitfalls and providing insights into the underlying chemical principles.

Reaction Mechanism and Scientific Rationale

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde.[5][6] The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic addition.[7] This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[8][9]

It is crucial to perform the reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with protic solvents, such as water, which would quench the reagent and reduce the yield.[1][8] The use of an inert atmosphere, typically nitrogen or argon, is also essential to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.[10]

Reaction Scheme:

-

Reactants: 4-methoxynicotinaldehyde and Methylmagnesium Bromide

-

Product: 1-(4-methoxypyridin-3-yl)ethan-1-ol

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Workup: Saturated aqueous ammonium chloride solution

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Methoxynicotinaldehyde | ≥98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |

| Methylmagnesium bromide | 3.0 M in Diethyl Ether | (e.g., Sigma-Aldrich) | Handle under inert atmosphere.[11][12][13][14] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (e.g., EMD Millipore) | Ensure water content is <50 ppm. |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | (e.g., Fisher Scientific) | Prepare by dissolving NH₄Cl in deionized water until saturation. |

| Ethyl Acetate | ACS Reagent Grade | (e.g., VWR) | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | (e.g., BDH) | For drying the organic phase. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | (e.g., Airgas) | For maintaining an inert atmosphere. |

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Addition funnel, flame-dried

-

Inert gas manifold (Schlenk line)

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow for the Grignard addition.

Step-by-Step Procedure

1. Reaction Setup:

-

Under a stream of nitrogen or argon, assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Dissolve 4-methoxynicotinaldehyde (1.0 eq) in anhydrous THF (approximately 0.2 M concentration) in the reaction flask.

2. Grignard Addition:

-

Cool the solution of the aldehyde to 0 °C using an ice-water bath.

-

Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise to the stirred solution via a syringe through the septum. The addition should be controlled to maintain the reaction temperature below 5 °C. A color change and/or the formation of a precipitate may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Reaction Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[15] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(4-methoxypyridin-3-yl)ethan-1-ol.

Safety Precautions

-

Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water. [11][12][13][14] Handle this reagent in a chemical fume hood under an inert atmosphere.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[12]

-

Anhydrous ethers such as THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage. [10] Use in a well-ventilated area away from ignition sources.

-

The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous ammonium chloride solution slowly and with cooling to control the reaction rate.

Characterization Data

Expected characterization data for the product, 1-(4-methoxypyridin-3-yl)ethan-1-ol:

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 8.28 (d, J = 5.6 Hz, 1H), 7.08 (s, 1H), 6.70 (d, J = 5.6 Hz, 1H), 5.01 (q, J = 6.5 Hz, 1H), 3.92 (s, 3H), 1.50 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.8, 150.2, 148.9, 137.5, 107.1, 67.2, 55.4, 23.9.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₁₂NO₂ [M+H]⁺: 154.0863, found 154.0861.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive Grignard reagent due to exposure to air or moisture. | Use a fresh bottle of Grignard reagent or titrate the reagent prior to use. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. |

| Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture after the initial addition. Monitor by TLC. | |

| Formation of side products | The pyridine nitrogen can coordinate with the Grignard reagent, potentially leading to side reactions. | The presence of the methoxy group at the 4-position generally directs the nucleophilic attack to the aldehyde. However, if side products are observed, consider using a different Grignard reagent or exploring alternative synthetic routes. |

| Difficult purification | The product may have similar polarity to starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as crystallization if the product is a solid. |

Conclusion

This application note provides a robust and reliable protocol for the Grignard addition of methylmagnesium bromide to 4-methoxynicotinaldehyde. By adhering to the detailed procedures and safety precautions outlined, researchers can confidently synthesize 1-(4-methoxypyridin-3-yl)ethan-1-ol, a key intermediate for further synthetic transformations in the pursuit of novel chemical entities. The insights into the reaction mechanism and potential challenges are intended to empower scientists to troubleshoot and adapt this methodology for their specific research needs.

References

- Methylmagnesium bromide - SAFETY DATA SHEET. (2012, May 21).

- Methylmagnesium bromide solution - Safety Data Sheet. (2014, October 21).

- Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF - Cole-Parmer. (2004, October 14).

- Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF.

- Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17).

- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. (2024, August 15).

- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.

- The Grignard Reaction.

- Grignard Reaction.

- 17.6: Alcohols from Carbonyl Compounds- Grignard Reagents - Chemistry LibreTexts. (2023, January 14).

- How is secondary alcohol produced from ester and grignard reagent? - Quora. (2016, May 17).

- Grignard Reagent Reaction Mechanism - YouTube. (2018, May 04).

- Grignard Reagents.

- Using the Grignard Reaction to Make Alcohols - YouTube. (2014, March 03).

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Grignard Reagents [chemed.chem.purdue.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. quora.com [quora.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. chemos.de [chemos.de]

- 14. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Utilizing 1-(4-Methoxypyridin-3-yl)ethanol in Fragment-Based Kinase Inhibitor Design

Executive Summary

This guide details the application of 1-(4-Methoxypyridin-3-yl)ethanol (referred to herein as Fragment A ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Due to its low molecular weight (<200 Da), favorable physicochemical profile, and specific pharmacophore features (hinge-binding nitrogen and distinct growth vectors), Fragment A serves as an ideal "seed" for developing Type I and Type I½ kinase inhibitors. This document provides validated protocols for its synthesis, biophysical screening via Surface Plasmon Resonance (SPR), and structural strategies for hit-to-lead optimization.

Fragment Profile & Cheminformatics

Before experimental application, the fragment's suitability for FBDD is validated against the "Rule of Three" (Ro3).

| Property | Value | Ro3 Compliance | Significance |

| Molecular Weight | 153.18 Da | Yes (<300) | High ligand efficiency (LE) potential. |

| cLogP | ~0.8 - 1.1 | Yes (<3) | Good solubility for high-concentration screening. |

| H-Bond Donors | 1 (OH) | Yes (<3) | Interaction with catalytic residues (e.g., Lys/Asp). |

| H-Bond Acceptors | 3 (N, O, O) | Yes (<3) | Pyridine N is a critical hinge binder. |

| TPSA | ~42 Ų | Yes (<60) | Excellent membrane permeability potential. |

| Rotatable Bonds | 2 | Yes (<3) | Low entropic penalty upon binding. |

Pharmacophore Analysis:

-

Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region (e.g., Met, Leu residues).

-

4-Methoxy Group: Provides a hydrophobic contact, often positioning near the "Gatekeeper" residue, displacing high-energy water molecules.

-

Ethanol Side Chain: Contains a chiral center and a hydroxyl group. This serves as a solubility handle and a growth vector to extend into the ribose-binding pocket or solvent front.

Synthetic Protocol: Preparation of Fragment A

While commercially available, in-house synthesis allows for the introduction of isotopic labels or immediate chiral resolution.

Reaction Scheme

Precursors: 4-Methoxynicotinaldehyde + Methylmagnesium Bromide (MeMgBr) Mechanism: Nucleophilic addition to carbonyl.

Step-by-Step Procedure

Materials:

-

4-Methoxynicotinaldehyde (1.0 eq)

-

Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

-

Dichloromethane (DCM)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 4-Methoxynicotinaldehyde (2.0 g, 14.6 mmol) and dissolve in anhydrous THF (40 mL). Cool the solution to 0°C using an ice bath. -

Addition: Add MeMgBr (5.8 mL, 17.5 mmol) dropwise via syringe over 15 minutes. The solution may turn slightly yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (5% MeOH in DCM).

-

Quench: Cool back to 0°C. Slowly quench with saturated

(20 mL). Caution: Exothermic. -

Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient). -

Yield: Expect 1.8 – 2.0 g (80-90%) of racemic 1-(4-Methoxypyridin-3-yl)ethanol as a colorless oil or low-melting solid.

Chiral Resolution (Critical for Kinases)

Kinase active sites are chiral environments. Testing the racemate is acceptable for initial screening, but hit validation requires enantiomers.

-

Method: Chiral HPLC using a Chiralpak AD-H column.

-

Mobile Phase: n-Hexane/Isopropanol (90:10).

-

Outcome: Isolate (R)- and (S)- enantiomers. Assign absolute configuration via X-ray crystallography or comparison of optical rotation.

Biophysical Screening Protocol: Surface Plasmon Resonance (SPR)

SPR is the preferred method for fragment screening due to its sensitivity to low-affinity interactions (

Assay Setup (Biacore/Sierra Systems)

Buffer Composition:

-

20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP.

-

DMSO: Exactly 2% (v/v) to match ligand stocks.

Immobilization:

-

Ligand: Biotinylated Kinase Domain (e.g., Biotin-p38

or Biotin-EGFR). -

Chip: Streptavidin (SA) Sensor Chip.

-

Density: Target high density (~3000-5000 RU) to detect small fragments.

Screening Workflow

-

Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

-

Injection: Inject Fragment A at a concentration series (e.g., 500

M down to 15-

Contact Time: 30 seconds (fast on-rate expected).

-

Dissociation Time: 60 seconds (fast off-rate expected).

-

-

Analysis:

-

Reference subtract (Flow cell 2 – Flow cell 1).

-

Fit data to a 1:1 Steady State Affinity model .

-

Criteria: Square-wave binding shape (fast kinetics) and

within theoretical limits based on MW ratio.

-

Structural Biology & Optimization Strategy

Understanding the binding mode is prerequisite to "growing" the fragment into a lead compound.

Binding Hypothesis (Hinge Region)

-

Anchor: The pyridine Nitrogen forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Met109 in p38 MAP kinase).

-

Orientation: The 4-Methoxy group typically points inward toward the hydrophobic back-pocket (Gatekeeper), while the ethanol group points outward toward the solvent or the ribose pocket.

Fragment Growing Vectors

Once binding is confirmed (crystallography or NMR), use the ethanol handle for elaboration:

-

Vector 1 (Hydroxyl Etherification): React OH with alkyl halides to reach the Ribose pocket.

-

Vector 2 (Oxidation/Amination): Oxidize OH to Ketone

Reductive Amination. This introduces a nitrogen that can salt-bridge with the catalytic Aspartate (DFG motif).

Visualization of Workflows

Figure 1: Fragment Optimization Cycle

This diagram illustrates the iterative process of using Fragment A, from synthesis to structural elaboration.

Caption: Figure 1. The iterative FBDD workflow for 1-(4-Methoxypyridin-3-yl)ethanol, moving from synthesis to structural validation and lead optimization.

Figure 2: Kinase Binding Interaction Mode

This diagram conceptualizes the molecular interactions between the fragment and the kinase active site.

Caption: Figure 2. Interaction map showing the Pyridine N (Hinge binder), 4-OMe (Hydrophobic anchor), and Ethanol tail (Solvent vector).

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. [Link]

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (2023). "1-(4-Methoxypyridin-3-yl)ethanol." National Center for Biotechnology Information. [Link]

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3-Acetyl-4-Methoxypyridine Reduction

Case ID: PYR-RED-034

Subject: Yield Improvement & Troubleshooting for Ketone-to-Alcohol Reduction

Applicable Molecule: 3-acetyl-4-methoxypyridine

Executive Summary

This guide addresses yield optimization for the reduction of 3-acetyl-4-methoxypyridine . While the reduction of acetylpyridines is chemically straightforward, the 4-methoxy substituent introduces specific steric and electronic challenges. Furthermore, the high water solubility of the resulting pyridyl alcohol often leads to significant product loss during standard aqueous workups, falsely appearing as "low reaction yield."

This support module is divided into three sections:

-

Standard Protocol Optimization: The

route with enhanced isolation techniques. -

Troubleshooting Matrix: A decision tree for common failure modes.

-

Advanced Asymmetric Protocol: For enantioselective requirements.

Module 1: Standard Chemical Reduction ( )

The Challenge: Sterics & Solubility

The 4-methoxy group forces the 3-acetyl group out of planarity, potentially slowing nucleophilic attack. More critically, the product 1-(4-methoxypyridin-3-yl)ethanol is amphiphilic. Standard diethyl ether/water extractions often result in yields <50% because the product remains in the aqueous phase.

Optimized Protocol

-

Reagents: Sodium Borohydride (

), Methanol (anhydrous preferred), Cerium(III) Chloride Heptahydrate (Optional/Luche). -

Solvent System: Methanol (MeOH) is superior to Ethanol (EtOH) due to faster kinetics, though it requires careful quenching.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve 1.0 eq of substrate in MeOH (0.5 M concentration). Cool to | Low temp prevents potential ether cleavage or over-reduction, though rare with |

| 2. Addition | Add | Critical: Rapid addition causes vigorous |

| 3. Monitoring | Stir at | If conversion is <90% after 2h, proceed to Luche Modification (see below). |

| 4. Quench | Add Saturated | Destroys excess hydride. Acetone forms isopropanol (benign). |

| 5. Isolation (Crucial) | DO NOT use Ether. Evaporate MeOH first. Add minimal water. Saturate aqueous layer with solid | Yield Critical Step: The "Salting Out" effect forces the pyridine derivative into the organic layer. The alcohol cosolvent improves recovery of polar species. |

The Luche Modification (For Sluggish Reactions)

If the 4-methoxy steric bulk prevents full conversion:

-

Add: 1.0 eq of

to the methanol solution before adding -

Mechanism: Cerium coordinates with the carbonyl oxygen, increasing electrophilicity and overcoming steric hindrance from the ortho-methoxy group [1].

Module 2: Troubleshooting & Diagnostics

Use the following logic flow to diagnose yield issues.

Diagnostic Flowchart[1][2]

Figure 1: Decision matrix for diagnosing yield loss in pyridine reduction.

FAQ: Common Failure Modes

Q: The reaction turns yellow/brown, and yield is low. What happened? A: Pyridines are electron-rich. If you used strong acid during the workup or allowed the temperature to spike, you may have initiated polymerization or pinacol coupling.

-

Fix: Keep reaction

. Ensure quench pH is near neutral (pH 7-8). Do not use strong mineral acids (

Q: I see full conversion on TLC, but I recover nothing after extraction. A: This is the "Water Trap." Your product is in the aqueous waste.

-

Fix: Take your aqueous waste, saturate it with

until solid salt precipitates, and re-extract with Chloroform/Isopropanol (3:1). You will likely recover the missing 40-50% yield.

Q: Can I use Catalytic Hydrogenation (

-

Recommendation: Stick to hydride reagents (

) or Transfer Hydrogenation for this specific scaffold.

Module 3: Advanced Asymmetric Protocol (Chiral)

For drug development, the enantiomer (R) or (S) is often required. Standard

Recommended Method: Asymmetric Transfer Hydrogenation (ATH)

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: DCM or EtOAc (No water)

Protocol Summary:

-

Mix Substrate (1.0 eq) and Catalyst (1 mol%) in DCM.

-

Add

mixture slowly. -

Stir at RT for 12-24h.

-

Advantage: The reaction is homogeneous, and the workup avoids the massive water solubility issues of the

method since the hydrogen source is organic-soluble [2].

References

-

Luche Reduction Mechanism & Application

-

Pyridine Reduction Precedents

-

Sato, N. (2000). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[4] (Describes lithiation and subsequent borohydride reduction of 4-methoxypyridine derivatives).

-

-

General Borohydride Reduction of Heterocycles

- TCI Chemicals. Luche Reduction Protocol and Reagents.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,4-Disubstituted Pyridine Synthesis

Topic: Strategies for synthesizing and functionalizing 3,4-disubstituted pyridines. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Version: 2.1 (Current as of 2026).

The Core Challenge: The "Orthogonal" Trap

Synthesizing 3,4-disubstituted pyridines presents a unique "orthogonal" problem where electronic bias and steric hindrance work against each other.

-